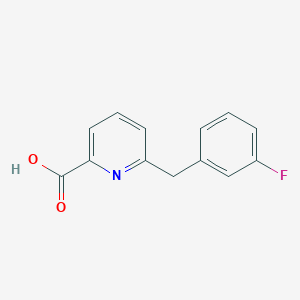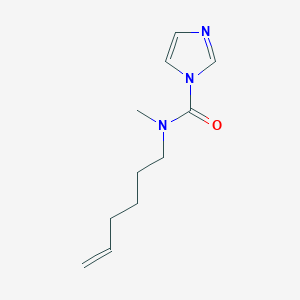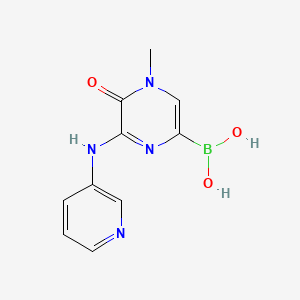
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains a pyrazine ring, a pyridine moiety, and a boronic acid group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the pyridine moiety, and the incorporation of the boronic acid group. One common synthetic route involves the reaction of 4-methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it useful in Suzuki coupling reactions, which are widely used in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an inhibitor of specific enzymes or as a ligand for targeting certain receptors.
Industry: The compound’s reactivity and versatility make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The boronic acid group can form reversible covalent bonds with certain biomolecules, allowing for targeted interactions and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrazine-containing molecules. Examples include:
- 4-Methyl-5-oxo-6-(pyridin-2-ylamino)-4,5-dihydropyrazin-2-ylboronic acid
- 4-Methyl-5-oxo-6-(pyridin-4-ylamino)-4,5-dihydropyrazin-2-ylboronic acid
- 4-Methyl-5-oxo-6-(quinolin-3-ylamino)-4,5-dihydropyrazin-2-ylboronic acid
Uniqueness
The uniqueness of (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
Propriétés
Formule moléculaire |
C10H11BN4O3 |
|---|---|
Poids moléculaire |
246.03 g/mol |
Nom IUPAC |
[4-methyl-5-oxo-6-(pyridin-3-ylamino)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C10H11BN4O3/c1-15-6-8(11(17)18)14-9(10(15)16)13-7-3-2-4-12-5-7/h2-6,17-18H,1H3,(H,13,14) |
Clé InChI |
SXJLPIWDEYEBCJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C(=O)C(=N1)NC2=CN=CC=C2)C)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

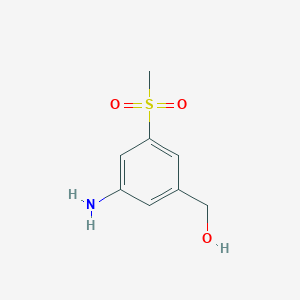
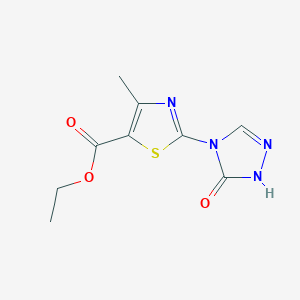
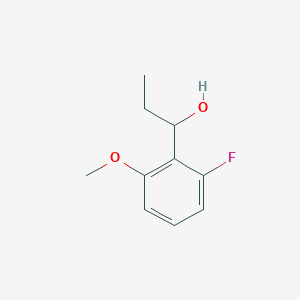
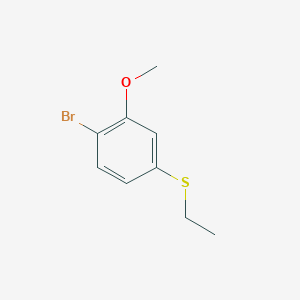

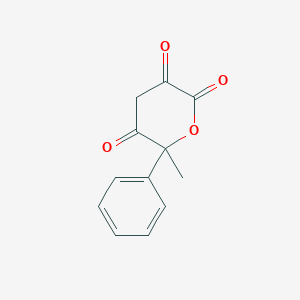

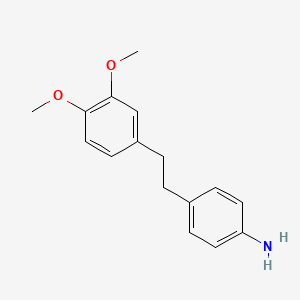

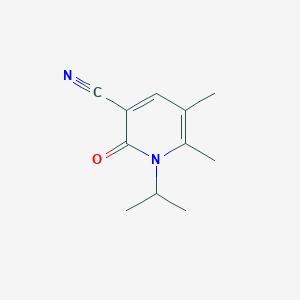
![3-Imidazo[1,2-a]pyridin-3-yl-phenylamine](/img/structure/B8371660.png)
